1-Bromo-2-chlorobutane

Description

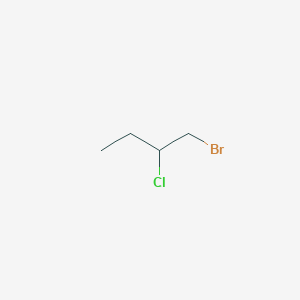

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXKTNRBDTDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546122 | |

| Record name | 1-Bromo-2-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108200-18-6 | |

| Record name | 1-Bromo-2-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-bromo-2-chlorobutane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. The document details two principal synthesis routes: the electrophilic addition of bromine chloride to but-1-ene and a multi-step synthesis commencing from 2-butanol. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a vicinal halohydrin derivative of butane, characterized by the presence of bromine and chlorine atoms on adjacent carbon atoms. The differential reactivity of the carbon-bromine and carbon-chlorine bonds makes this compound a versatile building block in organic synthesis, allowing for selective nucleophilic substitution reactions. Its utility is particularly noted in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This guide aims to provide a detailed technical resource for the synthesis of this compound.

Synthesis Pathway 1: Electrophilic Addition to But-1-ene

The most direct route to this compound is the electrophilic addition of bromine chloride (BrCl) across the double bond of but-1-ene. This reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by the chloride ion. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophilic bromine atom adds to the less substituted carbon (C1), and the chloride nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.

Reaction Mechanism

The electrophilic addition of BrCl to but-1-ene is a two-step process:

-

Formation of a cyclic bromonium ion: The electron-rich π-bond of but-1-ene attacks the partially positive bromine atom of the polarized Br-Cl bond, leading to the formation of a three-membered cyclic bromonium ion intermediate and a chloride ion.

-

Nucleophilic attack by chloride: The chloride ion then attacks one of the carbons of the bromonium ion. Due to electronic effects, the attack preferentially occurs at the more substituted carbon (C2), leading to the opening of the ring and the formation of this compound. The addition occurs with anti-stereochemistry.

Experimental Protocol

Materials:

-

But-1-ene (gas or condensed liquid)

-

Bromine chloride (BrCl) or an in-situ generation method (e.g., from N-chlorosuccinimide and sodium bromide)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a solvent

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for gas handling and low-temperature reactions

Procedure:

-

A solution of but-1-ene (1.0 eq) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, under an inert atmosphere.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of bromine chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the but-1-ene solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the reddish-brown color of bromine chloride.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine chloride.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Quantitative Data

| Parameter | Value |

| Reactants | But-1-ene, Bromine Chloride |

| Solvent | Dichloromethane |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 75-85% |

Signaling Pathway Diagram

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chlorobutane is a dihalogenated alkane that serves as a versatile building block and model compound in advanced organic synthesis.[1] Its structure, featuring bromine and chlorine atoms on adjacent carbons, imparts bifunctionality, enabling a variety of sequential chemical transformations.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and controlled functionalization, making it a valuable precursor for introducing various functional groups and constructing more complex molecular architectures.[1]

This compound, with the molecular formula C₄H₈BrCl, is also a chiral molecule, rendering it highly relevant for the study of stereochemistry and the synthesis of enantiomerically pure compounds.[1] Its utility is particularly noted in the synthesis of potential pharmaceutical intermediates and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its characteristic reactivity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 108200-18-6 | [1][2][3][4] |

| Molecular Formula | C₄H₈BrCl | [1][2][3][4] |

| Molecular Weight | 171.46 g/mol | [1][2][3] |

| Density | 1.434 g/cm³ | [3] |

| Boiling Point | 142 ºC at 760 mmHg | [3] |

| Flash Point | 51.3 ºC | [3] |

| Refractive Index | 1.466 | [3] |

| LogP | 2.39870 | [3] |

| Vapor Pressure | 7.15 mmHg at 25°C | [3] |

| Exact Mass | 169.95000 Da | [2][3] |

| InChIKey | VHMXKTNRBDTDRA-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC(Cl)CBr | [3] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily derived from the differential reactivity of the two carbon-halogen bonds.[1] The carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond, making the bromide ion a better leaving group than the chloride ion.[1] This reactivity difference allows for selective nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for studying nucleophilic substitution mechanisms (S(N)1 and S(_N)2).

-

S(N)2 Reactions: In a bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile will preferentially attack the carbon atom bonded to the bromine. This is a single-step, concerted mechanism where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center.[5] The reaction rate is sensitive to steric hindrance.[1] For instance, in a Finkelstein reaction, treatment with sodium iodide in acetone (B3395972) would selectively form 1-iodo-2-chlorobutane.[1]

-

S(N)1 Reactions: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the dissociation of the leaving group. Given that bromide is a better leaving group, the C-Br bond would cleave more readily to form a secondary carbocation, which can then be attacked by a nucleophile.[6] These reactions are favored by polar protic solvents.[1]

The differential reactivity is illustrated in the following diagram:

Caption: Reactivity pathways of this compound in nucleophilic substitutions.

Experimental Protocols

Synthesis of Halogenated Butanes

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general methodology can be adapted from the synthesis of similar haloalkanes like 1-bromobutane (B133212). A plausible route would be the addition of bromine monochloride (BrCl) to 1-butene. An alternative, more general laboratory synthesis for a haloalkane from an alcohol is described below, adapted from the synthesis of 1-bromobutane.[7]

Objective: To synthesize a haloalkane via nucleophilic substitution of an alcohol.

Materials:

-

Corresponding alcohol (e.g., 2-chlorobutan-1-ol (B2956455) for this compound)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Anhydrous calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine sodium bromide, water, and the starting alcohol.

-

Acid Addition: Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid while swirling. The sulfuric acid reacts with sodium bromide to generate hydrobromic acid (HBr) in situ.[7]

-

Reflux: Reflux the mixture for a specified time (e.g., 45 minutes) to allow the reaction to proceed to completion.

-

Distillation: After reflux, set up for simple distillation to separate the crude haloalkane product from the reaction mixture.

-

Work-up (Liquid-Liquid Extraction):

-

Wash the distillate with water to remove any remaining acid and unreacted alcohol.

-

Wash with cold concentrated sulfuric acid to remove any remaining alcohol and byproducts like ethers or alkenes.

-

Wash with a sodium hydroxide solution to neutralize any remaining acid.[7]

-

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride to remove residual water.

-

Final Purification: Decant the dried liquid into a clean flask and perform a final distillation to obtain the purified haloalkane.

The general workflow for this synthesis and purification process is outlined below:

Caption: General experimental workflow for haloalkane synthesis and purification.

Spectroscopic Analysis Protocol

Characterization of this compound would typically involve Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Infrared (IR) Spectroscopy (Neat Liquid Film)

-

Instrumentation: An FT-IR spectrometer is used.

-

Sample Preparation: A single drop of the purified liquid this compound is placed on a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.[8]

-

Data Acquisition: A background spectrum is recorded first. Then, the sample is placed in the spectrometer, and the sample spectrum is acquired.[8]

-

Expected Absorptions:

-

C-H stretch (alkane): ~2850-3000 cm⁻¹

-

C-H bend (alkane): ~1350-1470 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹[9]

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Expected ¹H NMR Spectrum: The spectrum would be complex due to the chirality at C2. Protons on C1 and C3 would be diastereotopic, leading to more complex splitting patterns than simple first-order analysis would predict. However, one would expect distinct signals for the -CH₃, -CH₂- (on the ethyl group), -CHCl-, and -CH₂Br protons.

-

Expected ¹³C NMR Spectrum: Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule.[8] The carbon attached to the chlorine would be significantly downfield, as would the carbon attached to the bromine.

Applications in Research and Development

This compound serves as a key alkylating intermediate in organic synthesis.[1] Its bifunctional nature is exploited in the stepwise assembly of more complex molecules.[1] The bromine can be selectively displaced by a nucleophile, leaving the chlorine atom available for subsequent transformations.[1] This controlled reactivity is valuable in the synthesis of a variety of organic molecules, including intermediates for pharmaceuticals and agrochemicals.[1][10] Furthermore, its chiral nature makes it an important tool for studying stereochemistry and for the synthesis of enantiomerically pure compounds.[1]

Conclusion

This compound is a halogenated alkane with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its carbon-halogen bonds, make it a valuable and versatile tool for researchers. The ability to selectively functionalize the molecule at two different positions opens up numerous possibilities for the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity and the appropriate experimental protocols for its use are essential for harnessing its full synthetic potential.

References

- 1. This compound|CAS 108200-18-6| [benchchem.com]

- 2. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:108200-18-6 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 1 Chlorobutane And 2-Bromobutane Lab Report - 742 Words | Cram [cram.com]

- 6. brainly.com [brainly.com]

- 7. pedagogiadaquimicaverde.fc.up.pt [pedagogiadaquimicaverde.fc.up.pt]

- 8. benchchem.com [benchchem.com]

- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

Spectroscopic Analysis of 1-bromo-2-chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-bromo-2-chlorobutane (C₄H₈BrCl). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this dihalogenated alkane.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, distinct signals are expected for each unique proton and carbon environment.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃-CH₂- | ~1.10 | Triplet (t) | ~7.5 | 3H |

| CH₃-CH₂ - | ~1.90 | Multiplet (m) | - | 2H |

| -CH(Cl)- | ~4.15 | Multiplet (m) | - | 1H |

| -CH₂(Br) | ~3.75 | Multiplet (m) | - | 2H |

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂- | ~12 |

| CH₃-C H₂- | ~28 |

| -C H(Cl)- | ~65 |

| -C H₂(Br) | ~38 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR data for this compound, a liquid at room temperature, is presented below.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1375 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 170/172/174 | [C₄H₈⁷⁹Br³⁵Cl]⁺ / [C₄H₈⁸¹Br³⁵Cl]⁺ & [C₄H₈⁷⁹Br³⁷Cl]⁺ / [C₄H₈⁸¹Br³⁷Cl]⁺ | Molecular Ion (M⁺) cluster. The M+2 peak will be the most abundant. |

| 135/137 | [C₄H₈³⁵Cl]⁺ / [C₄H₈³⁷Cl]⁺ | Loss of Br radical. |

| 91 | [C₄H₈Br]⁺ | Loss of Cl radical (less favorable). |

| 55 | [C₄H₇]⁺ | Loss of both Br and Cl. |

| 43 | [C₃H₇]⁺ | Alpha cleavage. |

| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8 to 16 scans are sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Method:

-

Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C).

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate.

-

-

MS Method:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 25-250 amu).

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS system and begin data acquisition.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of this compound.

Caption: Logical workflow for molecular structure elucidation.

Caption: Predicted mass spectral fragmentation pathways.

An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1-bromo-2-chlorobutane, a halogenated alkane with significant potential as a versatile building block in organic synthesis. Due to the presence of two chiral centers, this molecule exhibits stereoisomerism, leading to the existence of four distinct stereoisomers. Understanding the unique spatial arrangements and the resulting properties of these isomers is crucial for their application in stereoselective synthesis, particularly in the development of novel therapeutic agents.

Core Concepts: Chirality and Stereoisomerism in this compound

This compound possesses two stereogenic centers at carbon atoms C1 and C2. The presence of four different substituents attached to these carbons—a hydrogen atom, a bromine atom, a chlorine atom, and an ethyl group at C2, and a hydrogen, a bromine, a chlorobutane group, and a hydrogen at C1—results in the molecule being chiral and thus optically active.

The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

-

(1R, 2R)-1-bromo-2-chlorobutane

-

(1S, 2S)-1-bromo-2-chlorobutane

-

(1R, 2S)-1-bromo-2-chlorobutane

-

(1S, 2R)-1-bromo-2-chlorobutane

The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between any other pairing, for instance (1R, 2R) and (1R, 2S), is diastereomeric.

Data Presentation: Physicochemical Properties

Obtaining precise experimental data for each stereoisomer of this compound is challenging due to the limited availability of published literature for this specific compound. However, based on established principles of stereochemistry and computational predictions, the following tables summarize the expected and computed properties. Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have distinct physical properties.

Table 1: Computed Physicochemical Properties of this compound Stereoisomers

| Property | (1R, 2R) / (1S, 2S) | (1R, 2S) / (1S, 2R) | General (Achiral) |

| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl |

| Molecular Weight | 171.46 g/mol | 171.46 g/mol | 171.46 g/mol |

| Boiling Point (Predicted) | Diastereomerically Different | Diastereomerically Different | ~146-148 °C (Predicted) |

| Density (Predicted) | Diastereomerically Different | Diastereomerically Different | ~1.38 g/cm³ (Predicted) |

| Refractive Index (Predicted) | Diastereomerically Different | Diastereomerically Different | ~1.47 (Predicted) |

| Specific Rotation [α]ᴅ | Equal & Opposite to Enantiomer | Equal & Opposite to Enantiomer | 0 (for the racemic mixture) |

Note: The predicted values are based on computational models and may differ from experimental values.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of each this compound stereoisomer are not extensively documented in readily accessible literature. Therefore, the following sections provide generalized yet detailed methodologies based on established synthetic and purification techniques for analogous chiral halogenated alkanes.

Stereoselective Synthesis

The synthesis of a specific stereoisomer of this compound would typically start from a chiral precursor. An example of a plausible synthetic route is the hydrohalogenation of a chiral alkene.

Protocol: Stereospecific Synthesis of (1R, 2R)-1-bromo-2-chlorobutane from (R)-1-chloro-1-butene

-

Reaction Setup: A solution of (R)-1-chloro-1-butene in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of hydrogen bromide in acetic acid is added dropwise to the stirred solution of the alkene. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired (1R, 2R)-1-bromo-2-chlorobutane. The stereochemical purity can be assessed using chiral GC or HPLC.

Separation of Stereoisomers

A racemic or diastereomeric mixture of this compound can be separated into its constituent stereoisomers using chiral chromatography.

Protocol: Chiral Gas Chromatography (GC) for the Separation of Enantiomers

-

Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) is used.

-

Sample Preparation: A dilute solution of the this compound stereoisomeric mixture is prepared in a volatile solvent like hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Injection and Analysis: A small volume (e.g., 1 µL) of the sample is injected into the GC. The retention times of the different stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will be resolved into two separate peaks on a chiral column.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a logical workflow for their analysis.

Caption: Stereoisomeric relationships of this compound.

Caption: Experimental workflow for synthesis and analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-chlorobutane is a chiral haloalkane with significant conformational flexibility. Understanding its three-dimensional structure and the relative energies of its conformers is crucial for predicting its reactivity, designing stereoselective syntheses, and modeling its interactions in biological systems. This guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry and conformational analysis, and outlining the key experimental and computational methodologies for its characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from studies on analogous compounds to present a robust theoretical framework.

Molecular Structure and Stereoisomerism

This compound possesses a single chiral center at the second carbon atom (C2), to which a bromine atom, a chlorine atom, a methyl group, and an ethyl group are attached. Consequently, it exists as a pair of enantiomers: (2R)-1-bromo-2-chlorobutane and (2S)-1-bromo-2-chlorobutane.

The presence of two different halogen atoms on adjacent carbons makes this compound a versatile synthetic building block. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond, allowing for selective functionalization.

The relationship between the stereoisomers of this compound can be visualized as follows:

Conformational Analysis

Rotation around the C1-C2 and C2-C3 single bonds in this compound gives rise to various rotational isomers, or conformers. The relative stability of these conformers is determined by a combination of steric hindrance and electrostatic interactions between the substituents.

Rotation around the C1-C2 Bond

Viewing the molecule along the C1-C2 bond, we can analyze the relative positions of the bromine atom, the chlorine atom, the ethyl group, and the hydrogen atoms. The most stable conformations are expected to be staggered, minimizing torsional strain. Due to the bulky and electronegative nature of the bromine and chlorine atoms, the anti-periplanar conformation, where the bromine and chlorine atoms are 180° apart, is predicted to be one of the most stable conformers. Gauche conformations, where the bromine and chlorine atoms are approximately 60° apart, will also exist and are expected to be slightly higher in energy due to steric and electrostatic repulsion.

Rotation around the C2-C3 Bond

Rotation around the C2-C3 bond involves the relative positioning of the C1 atom (with its substituents), the C4 methyl group, and hydrogen atoms. Again, staggered conformations will be favored. The relative size of the bromochloromethyl group and the methyl group will influence the energies of the anti and gauche conformers.

Predicted Stable Conformers

Based on the analysis of rotations around both the C1-C2 and C2-C3 bonds, several low-energy conformers of this compound are anticipated. The nomenclature for these conformers can be designated by the dihedral angles around the C1-C2 and C2-C3 bonds, respectively (A for anti, G for gauche). For instance, an AG conformer would have an anti arrangement around the C1-C2 bond and a gauche arrangement around the C2-C3 bond. A comprehensive computational study would be required to determine the precise geometries and relative energies of all possible conformers.

The following diagram illustrates the workflow for a computational conformational analysis:

Quantitative Data (Theoretical)

In the absence of direct experimental data for this compound, the following tables present predicted and extrapolated structural parameters based on computational chemistry and data from analogous molecules like 1-bromobutane (B133212) and 2-chlorobutane. These values should be considered as estimates pending experimental verification.

Table 1: Predicted Bond Lengths for a Stable Conformer of this compound

| Bond | Predicted Length (Å) |

| C-Br | 1.96 |

| C-Cl | 1.80 |

| C1-C2 | 1.53 |

| C2-C3 | 1.54 |

| C3-C4 | 1.53 |

| C-H | 1.09 - 1.10 |

Table 2: Predicted Bond Angles for a Stable Conformer of this compound

| Angle | Predicted Angle (°) |

| Br-C1-C2 | 112 |

| Cl-C2-C1 | 110 |

| Cl-C2-C3 | 111 |

| C1-C2-C3 | 113 |

| C2-C3-C4 | 112 |

| H-C-H | 109.5 |

| H-C-C | 109.5 |

Table 3: Estimated Relative Energies of Conformers

| Conformer (Rotation about C1-C2) | Dihedral Angle (Br-C1-C2-Cl) | Estimated Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (Reference) |

| Gauche | ~60° | 0.5 - 1.5 |

Note: These are estimations and the actual energy differences will depend on the specific conformation of the entire molecule and the computational method used.

Experimental Protocols

The structural and conformational properties of this compound can be investigated using a combination of spectroscopic and diffraction techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, providing information about bond lengths, bond angles, and the relative abundance of different conformers.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, from which structural parameters and conformational populations can be derived by fitting to theoretical models.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Different conformers will have distinct vibrational spectra, allowing for their identification and the study of their equilibrium as a function of temperature.

Methodology (FT-IR):

-

Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase. For low-temperature studies to isolate conformers, the sample can be dissolved in a suitable solvent like liquid xenon.

-

Spectrum Acquisition: The sample is placed in the path of an infrared beam in an FT-IR spectrometer.

-

Data Analysis: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. By analyzing the temperature dependence of the intensity of specific vibrational bands corresponding to different conformers, the enthalpy difference between them can be determined using a van't Hoff plot.

Methodology (Raman):

-

Sample Preparation: Similar to FT-IR, samples can be in various phases.

-

Spectrum Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman spectrum provides complementary information to the IR spectrum based on different selection rules. Analysis of temperature-dependent spectra can also yield thermodynamic information about the conformers.

The logical flow for using vibrational spectroscopy for conformational analysis is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, particularly at low temperatures, can provide detailed information about the structure and conformation of this compound. Different conformers will exhibit distinct chemical shifts and coupling constants. In principle, at very low temperatures where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer could be observed. Analysis of coupling constants, particularly 3JHH values, can provide information about dihedral angles through the Karplus equation.

Conclusion

An In-depth Technical Guide to the Thermodynamic Stability and Properties of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability and physicochemical properties of 1-bromo-2-chlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, theoretical principles, and computational predictions to offer a robust profile for research and development applications. The document covers thermodynamic parameters, spectroscopic signatures, conformational analysis, and plausible experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.

Introduction

This compound is a vicinal haloalkane containing two different halogen atoms on adjacent carbons. This structural feature imparts distinct chemical reactivity at each halogenated center, making it a valuable intermediate in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective nucleophilic substitution reactions, enabling the stepwise introduction of various functional groups.[1] Its chirality also makes it a useful substrate for stereochemical studies. A thorough understanding of its thermodynamic stability and physicochemical properties is crucial for its effective utilization in synthetic chemistry and drug development.

Thermodynamic Stability

Comparative Thermodynamic Data

To provide context for the thermodynamic stability of this compound, the following table summarizes the available experimental data for structurally related compounds.

| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfG°(gas) (kJ/mol) | S°(gas) (J/mol·K) |

| 1-Bromobutane | C4H9Br | -107.0 | - | - |

| 1-Chlorobutane | C4H9Cl | -133.5 | - | - |

| 1-Bromo-2-chloroethane (B52838) | C2H4BrCl | - | - | - |

Computational Predictions

Computational chemistry provides valuable estimates for thermodynamic properties. While a comprehensive computational study on this compound is not published, databases like PubChem offer computed properties that can be indicative of its general characteristics.[2][3] For more precise thermodynamic data, it is recommended to perform quantum chemical calculations using appropriate levels of theory (e.g., G3 or G4 methods).

Physicochemical Properties

The physical and spectroscopic properties of this compound are essential for its identification, purification, and handling.

Physical Properties

The following table summarizes the known and predicted physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H8BrCl | PubChem[2] |

| Molecular Weight | 171.46 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 108200-18-6 | ChemBK[4] |

| XLogP3-AA (logP) | 2.5 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Spectroscopic Properties

Specific experimental spectra for this compound are not widely available. This section describes the expected spectroscopic features based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center, leading to diastereotopic protons. The signals would likely appear in the following regions:

-

-CH₂Br group: A multiplet (likely an ABX system) around 3.5-3.8 ppm.

-

-CHCl- group: A multiplet around 4.0-4.3 ppm.

-

-CH₂- group: A multiplet around 1.8-2.2 ppm.

-

-CH₃ group: A triplet around 1.0-1.2 ppm.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms:

-

-CH₂Br carbon: ~35-45 ppm

-

-CHCl- carbon: ~60-70 ppm

-

-CH₂- carbon: ~25-35 ppm

-

-CH₃ carbon: ~10-15 ppm

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks include:

-

C-H stretching: 2850-3000 cm⁻¹

-

C-H bending: 1375-1470 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹ (likely a strong band)

-

C-Br stretching: 500-600 cm⁻¹ (likely a strong band)

3.2.4. Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing both halogens.

Conformational Analysis

The rotation around the C1-C2 and C2-C3 single bonds in this compound leads to several conformational isomers. The relative stability of these conformers is determined by steric and electronic interactions between the substituents.

Newman Projections and Stability

Drawing from the analysis of 1,2-dihaloethanes, the most stable conformer of this compound is expected to be the one where the bulky bromine and chlorine atoms are in an anti-periplanar arrangement to minimize steric repulsion and dipole-dipole interactions.[5] Gauche conformers, where the halogens are at a 60° dihedral angle, will be higher in energy.

Caption: Anti and Gauche conformers of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the halohydrin formation from 1-butene (B85601), followed by substitution of the hydroxyl group.

Caption: Proposed synthesis of this compound.

Protocol:

-

Chlorohydrin Formation: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 1-butene in a suitable solvent such as tetrahydrofuran (B95107) (THF). Bubble chlorine gas through the solution while maintaining a temperature of 0-5 °C. The reaction mixture should contain water to facilitate the formation of the chlorohydrin.

-

Work-up: After the reaction is complete (monitored by GC), quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess chlorine. Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Bromination: To the crude 1-chloro-2-butanol, add phosphorus tribromide (PBr₃) dropwise at 0 °C with stirring. Alternatively, the alcohol can be treated with concentrated hydrobromic acid.

-

Purification: After the reaction is complete, pour the mixture onto ice and extract the product with a suitable solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and purify the this compound by fractional distillation under reduced pressure.

Characterization

The purified product should be characterized by the spectroscopic methods outlined in section 3.2 to confirm its identity and purity.

Conclusion

This compound is a valuable, bifunctional building block for organic synthesis. While direct experimental thermodynamic data remains scarce, this guide provides a comprehensive overview of its expected properties based on established chemical principles and data from analogous compounds. The provided synthetic protocol offers a viable route for its preparation, and the spectroscopic information will aid in its characterization. Further computational and experimental studies are warranted to fully elucidate the thermodynamic and kinetic parameters of this versatile molecule.

References

A Technical Guide to 1-bromo-2-chlorobutane: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-chlorobutane, a versatile halogenated alkane with significant applications in organic synthesis. This document details its nomenclature, physicochemical properties, characteristic reactivity, and a representative experimental protocol, making it a valuable resource for professionals in research and development.

Nomenclature and Identification

The compound with the chemical structure CH₃CH₂CHClCH₂Br is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms and Identifiers:

-

Molecular Formula: C₄H₈BrCl[1]

-

InChI: 1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3[1]

-

InChIKey: VHMXKTNRBDTDRA-UHFFFAOYSA-N[1]

-

SMILES: CCC(CBr)Cl[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 171.46 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Appearance | Colorless liquid (presumed) | |

| Solubility | Insoluble in water, soluble in organic solvents (presumed) |

Reactivity and Synthetic Utility

This compound is a valuable building block in organic synthesis due to the differential reactivity of its two carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and bromide is a better leaving group than chloride. This allows for selective nucleophilic substitution reactions at the C1 position.

This selective reactivity makes this compound an excellent substrate for investigating nucleophilic substitution mechanisms (SN1 and SN2) and for the stepwise construction of more complex molecules. It is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical and agrochemical agents.[3]

Illustrative Reaction Pathway: Selective Nucleophilic Substitution

The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited in nucleophilic substitution reactions. The following diagram illustrates a typical Sₙ2 reaction where a nucleophile selectively displaces the bromide ion.

Caption: Sₙ2 reaction of this compound with a nucleophile.

Experimental Protocols

A more illustrative protocol is one that demonstrates the characteristic reactivity of this compound. The Finkelstein reaction, a classic Sₙ2 process, can be used to selectively replace the bromine atom.

Representative Protocol: Finkelstein Reaction of this compound

This protocol describes the selective substitution of the bromine atom in this compound with iodine using sodium iodide in acetone.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a molar excess of anhydrous sodium iodide in anhydrous acetone.

-

Addition of Substrate: To the stirring solution, add this compound (1 equivalent) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The precipitation of sodium bromide, which is insoluble in acetone, will indicate that the reaction is proceeding.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Transfer the filtrate to a separatory funnel.

-

Add water to the separatory funnel to dissolve the remaining sodium iodide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with saturated brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-1-iodobutane.

-

Purification: The product can be further purified by distillation under reduced pressure.

References

1-Bromo-2-chlorobutane: A Technical Guide to Safety, Handling, and Disposal

Chemical and Physical Properties

1-Bromo-2-chlorobutane is a dihalogenated alkane. Its chemical structure, featuring both bromine and chlorine atoms on adjacent carbons, makes it a versatile building block in organic synthesis.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8BrCl | [2][3] |

| Molecular Weight | 171.46 g/mol | [2][3] |

| CAS Number | 108200-18-6 | [3] |

| IUPAC Name | This compound | [3] |

| Computed XLogP3 | 2.5 | [2] |

| Computed Hydrogen Bond Donor Count | 0 | [2] |

| Computed Hydrogen Bond Acceptor Count | 0 | [2] |

| Computed Rotatable Bond Count | 2 | [2] |

| Computed Exact Mass | 169.94979 Da | [2] |

| Computed Monoisotopic Mass | 169.94979 Da | [2] |

| Computed Topological Polar Surface Area | 0 Ų | [2] |

| Computed Heavy Atom Count | 6 | [2] |

Hazard Identification and Classification

While specific GHS classification for this compound is not available, based on data for similar compounds like 1-bromo-4-chlorobutane (B103958) and 1-bromobutane, it should be treated as a hazardous substance. The following classifications are likely applicable.

Table 2: Postulated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long-lasting effects. |

Note: This classification is inferred from related compounds and should be used for preliminary risk assessment only.

Safe Handling and Storage

Prudent laboratory practices are essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

-

Handle empty containers with care as they may retain flammable and hazardous residues.[5]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[4][7] Hazardous combustion products include carbon oxides, hydrogen bromide, and hydrogen chloride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5] Remove all sources of ignition.[7] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8] Avoid release to the environment.[5]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[4][7]

Toxicological Information

-

Acute Effects: Irritation to the eyes, skin, and respiratory system.[6] Inhalation of vapors may cause dizziness or suffocation.[6] Ingestion may cause gastrointestinal irritation.[6]

-

Chronic Effects: Prolonged or repeated exposure may cause adverse effects.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Waste must be handled as hazardous waste.

-

Do not dispose of it in drains or the environment.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not provided in the search results, a general workflow for handling this type of chemical is outlined below.

Caption: Safe handling workflow for this compound.

References

- 1. This compound|CAS 108200-18-6| [benchchem.com]

- 2. (2S)-1-bromo-2-chlorobutane | C4H8BrCl | CID 57480702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. carlroth.com [carlroth.com]

Methodological & Application

Application Notes: Chemoselective Grignard Reagent Formation from 1-Bromo-2-chlorobutane

Introduction

Grignard reagents are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of carbon-carbon bonds through nucleophilic addition to a wide range of electrophiles.[1][2] The preparation of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This application note details the use of 1-bromo-2-chlorobutane as a precursor for Grignard reagent synthesis.

A key challenge when working with dihalogenated substrates is achieving selectivity. The differential reactivity of carbon-halogen bonds allows for the chemoselective formation of a Grignard reagent. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for magnesium insertion.[3][4] Consequently, the reaction of this compound with magnesium metal preferentially yields (2-chlorobutan-1-yl)magnesium bromide, leaving the C-Cl bond intact for subsequent functionalization. This selectivity provides a valuable synthetic tool for creating complex molecules with retained halogen functionality.

Principle of Chemoselectivity

The selectivity of Grignard reagent formation is governed by the bond dissociation energy of the carbon-halogen bond.[4] The order of reactivity for this reaction is R-I > R-Br > R-Cl > R-F.[4] This is because the magnesium metal undergoes an oxidative addition more readily across weaker bonds. The C-Br bond's lower dissociation energy compared to the C-Cl bond is the primary determinant for the selective formation of the Grignard reagent at the bromine-bearing carbon.[3][5]

Data Presentation

Quantitative data underscores the principle of chemoselective Grignard formation. The significant difference in bond dissociation energies between C-Br and C-Cl bonds provides a thermodynamic basis for the observed selectivity.

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-Cl | 339 - 346[5] |

| C-Br | 276 - 290[5] |

Data sourced from multiple chemistry resources, indicating the C-Br bond is weaker and more reactive.[5]

Table 2: Representative Yields for Chemoselective Grignard Reactions

| Reaction Step | Electrophile | Expected Yield (%) |

|---|---|---|

| Grignard Formation | N/A | 80 - 95% |

| Reaction with Benzaldehyde | Benzaldehyde | 75 - 90% |

| Reaction with Acetone | Acetone | 70 - 85% |

Note: Specific yield data for this compound is not extensively reported. The data presented is based on typical yields for analogous chlorobromoalkanes and provides a reasonable expectation of outcomes.[4]

Visualizations

Diagram 1: Chemoselective Grignard Formation Pathway

Caption: Selective magnesium insertion at the more reactive C-Br bond.

Diagram 2: General Experimental Workflow

Caption: Step-by-step workflow for Grignard synthesis and reaction.

Diagram 3: Reaction with a Ketone

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions involving 1-bromo-2-chlorobutane. This substrate offers two potential electrophilic centers for nucleophilic attack, at the carbon bearing the bromine atom (C1) and the carbon bearing the chlorine atom (C2). Due to the superior leaving group ability of bromide compared to chloride, nucleophilic substitution is expected to occur preferentially at the C1 position.[1][2] This document outlines protocols for substitution with various nucleophiles and discusses the expected regioselectivity and reaction mechanisms.

Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of a halogen for an iodide ion.[3][4] When this compound is treated with sodium iodide in acetone, the bromide at the C1 position is selectively displaced to yield 1-iodo-2-chlorobutane. The reaction is driven to completion by the precipitation of sodium bromide in acetone.[3]

Reaction Mechanism:

The reaction proceeds via a concerted S(_N)2 mechanism, where the iodide ion attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5]

Experimental Protocol:

A detailed protocol for the Finkelstein reaction on this compound is provided below.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (B109758) (CH(_2)Cl(_2))

-

5% aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3))

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Add this compound (1.0 equivalent) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by observing the formation of a white precipitate (sodium bromide). The reaction is typically complete within 1-3 hours.[6]

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodo-2-chlorobutane.

-

The product can be further purified by distillation.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |

| This compound | 1.0 | Substrate | 1-3 hours | >90% |

| Sodium Iodide | 1.5 | Nucleophile | ||

| Anhydrous Acetone | - | Solvent |

Diagrams:

Nucleophilic Substitution with Sodium Azide (B81097)

The azide ion (N(_3)

−Reaction Mechanism:

Similar to the Finkelstein reaction, the substitution with azide proceeds through a concerted S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reaction center.

Experimental Protocol:

A detailed protocol for the reaction with sodium azide is provided below.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMF.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-chlorobutane.

-

The product can be purified by column chromatography.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |

| This compound | 1.0 | Substrate | 12-24 hours | High |

| Sodium Azide | 1.5 | Nucleophile | ||

| DMF | - | Solvent |

Diagrams:

Nucleophilic Substitution with Sodium Cyanide

The reaction of this compound with sodium cyanide in a polar aprotic solvent like DMSO is expected to yield 1-cyano-2-chlorobutane.[8] This reaction is a valuable method for carbon chain extension.

Reaction Mechanism:

The cyanide ion acts as a nucleophile, attacking the C1 carbon in an S(_N)2 fashion to displace the bromide leaving group.

Experimental Protocol:

A detailed protocol for the reaction with sodium cyanide is provided below.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a suspension of sodium cyanide (1.2 equivalents) in DMSO.

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the mixture to 90-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash thoroughly with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-cyano-2-chlorobutane can be purified by distillation.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |

| This compound | 1.0 | Substrate | 4-6 hours | Good to High |

| Sodium Cyanide | 1.2 | Nucleophile | ||

| DMSO | - | Solvent |

Diagrams:

Intramolecular Nucleophilic Substitution: Epoxide Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an intramolecular S(_N)2 reaction to form an epoxide. This reaction first requires the formation of a halohydrin intermediate, which is not directly applicable to the starting material. However, if this compound is first converted to a bromohydrin (e.g., by reaction with hydroxide (B78521) to form 1-bromo-2-butanol), subsequent treatment with a base can induce cyclization. A more direct route to an epoxide from a related starting material would be the treatment of a halohydrin with a base.[9] For the purpose of this protocol, we will outline the synthesis of butylene oxide from a precursor readily formed from this compound.

Reaction Pathway:

The formation of butylene oxide from this compound would likely proceed in two steps: first, a nucleophilic substitution of one of the halogens with a hydroxide to form a halohydrin, followed by an intramolecular S(_N)2 reaction. The initial substitution with hydroxide will preferentially displace the bromide. The resulting 2-chlorobutan-1-ol, upon treatment with a strong base, will be deprotonated to form an alkoxide, which will then attack the carbon bearing the chlorine, displacing it to form the epoxide ring.

Experimental Protocol (Two-Step Synthesis of Butylene Oxide):

Step 1: Synthesis of 2-Chloro-1-butanol

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water/Ethanol (B145695) mixture

-

Standard workup reagents

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, perform a standard aqueous workup and extract the product with a suitable organic solvent.

-

Dry and concentrate the organic phase to obtain crude 2-chloro-1-butanol.

Step 2: Synthesis of 1,2-Butylene Oxide

Materials:

-

2-chloro-1-butanol

-

Sodium hydride (NaH) or other strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard workup reagents

Procedure:

-

In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of 2-chloro-1-butanol (1.0 equivalent) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether, dry the organic layer, and carefully remove the solvent by distillation to obtain 1,2-butylene oxide.

Data Presentation:

| Reactant/Reagent (Step 2) | Molar Ratio | Role | Typical Reaction Time | Expected Yield |

| 2-Chloro-1-butanol | 1.0 | Substrate | 2-4 hours | Good |

| Sodium Hydride | 1.2 | Base | ||

| Anhydrous THF | - | Solvent |

Diagrams:

References

- 1. savemyexams.com [savemyexams.com]

- 2. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Finkelstein reaction of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. du.edu.eg [du.edu.eg]

Application Note: Synthesis of N-benzyl-2-chloro-1-butanamine, a Pharmaceutical Intermediate, from 1-bromo-2-chlorobutane

Abstract

This application note details a robust experimental procedure for the synthesis of N-benzyl-2-chloro-1-butanamine, a potential pharmaceutical intermediate, from the starting material 1-bromo-2-chlorobutane. The protocol is designed for researchers and scientists in the field of drug development and organic synthesis. The described method utilizes a regioselective nucleophilic substitution reaction, leveraging the differential reactivity of the bromine and chlorine atoms in the starting material. This document provides a comprehensive, step-by-step protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The development of efficient and selective synthetic routes to these intermediates is a key focus in pharmaceutical research and development. This compound is a versatile, bifunctional electrophile that presents opportunities for selective chemical transformations. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in nucleophilic substitution reactions, a selective reaction at the C1 position can be achieved.

This application note focuses on the synthesis of N-benzyl-2-chloro-1-butanamine through the reaction of this compound with benzylamine (B48309). The resulting product, a secondary amine containing a reactive chloride, can serve as a valuable precursor for the synthesis of more complex molecules with potential biological activity. The protocol provided is based on established methodologies for the N-alkylation of amines with alkyl halides.[2][3][4][5]

Experimental Protocols

Synthesis of N-benzyl-2-chloro-1-butanamine

This protocol outlines the procedure for the regioselective N-alkylation of benzylamine with this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq) at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-2-chloro-1-butanamine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-benzyl-2-chloro-1-butanamine, based on typical yields for similar N-alkylation reactions.[2][3][4]

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Benzylamine | 1.2 eq |

| Potassium Carbonate | 2.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 12-24 hours |

| Product | |

| N-benzyl-2-chloro-1-butanamine | |

| Expected Yield | 75-85% |

| Purity (post-chromatography) | >95% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N-benzyl-2-chloro-1-butanamine.

Caption: Experimental workflow for the synthesis of N-benzyl-2-chloro-1-butanamine.

References

applications of 1-bromo-2-chlorobutane in agrochemical synthesis

Application Notes and Protocols for 1-Bromo-2-chlorobutane in Agrochemical Synthesis: A Theoretical Perspective

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document addresses the potential applications of this compound as a synthetic intermediate in the agrochemical industry. An extensive search of scientific literature and patent databases did not yield specific examples of this compound being directly utilized in the synthesis of commercial or developmental agrochemicals. However, based on the known reactivity of related haloalkanes and general principles of organic chemistry, this document outlines the theoretical potential of this compound as a building block for novel agrochemicals. It provides a discussion of its chemical properties, potential reactivity in key synthetic transformations, and hypothetical experimental protocols.

Introduction